molecular formula C8H5N3O3 B8113705 4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid

4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid

Cat. No.: B8113705
M. Wt: 191.14 g/mol
InChI Key: ISPZKRNPZRBKCN-UHFFFAOYSA-N
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Description

4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes a pyridazine ring fused with a pyridine ring, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid typically involves the condensation of 2-acetaminonicotinic acid with a primary amine or the reaction of 2-aminonicotinic acid with acetic acid and a primary amine . Another method includes the use of the Dimroth rearrangement, which involves the isomerization of heterocycles through ring opening and closure processes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity through controlled reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as reduced forms, oxidized forms, and substituted derivatives with different functional groups.

Scientific Research Applications

4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and its diverse therapeutic potential make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

4-oxo-1H-pyrido[2,3-c]pyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-6-4-2-1-3-9-7(4)11-10-5(6)8(13)14/h1-3H,(H,13,14)(H,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPZKRNPZRBKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C(C2=O)C(=O)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid ethyl ester—3-(2-Chloropyridin-3-yl)-2-diazo-3-oxopropionic acid ethyl ester (5 g) in diisopropyl ether (150 ml) was treated with triphenylphosphine (5.7 g) and stirred at ambient temperature for 18 hours. The resulting solid was filtered off and dried in vacuo then treated with methanol (250 ml) and water (50 ml) and heated under reflux for 2 hours. The methanol was distilled off and the resulting aqueous extracted with EtOAc. The organic was dried and evaporated. Chromatography (EtOAc/hexane) gave title compound (3.2 g). MS (−ve ion chemical ionisation) m/z 218 ([M−H]−, 100%).
Name
4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid ethyl ester 3-(2-Chloropyridin-3-yl)-2-diazo-3-oxopropionic acid ethyl ester
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-(2-Chloropyridin-3-yl)-2-diazo-3-oxopropionic acid ethyl ester—2-Chloronicotinoyl chloride (10 g) and ethyl diazoacetate (19.4 g) were heated together at 55° C. for 3 hours then left at ambient temperature for 18 hours. The mixture was concentrated in vacuo and the residue chromatographed on silica gel, eluting with 30-50% ethyl acetate in hexane. This gave the title compound (9.08 g, 63%). NMR (CDCl3) δ1.15 (3H, t), 4.15 (2H, q), 7.25 (1H, t), 7.58 (1H, dd), 8.48 (1H, dd).
Name
3-(2-Chloropyridin-3-yl)-2-diazo-3-oxopropionic acid ethyl ester 2-Chloronicotinoyl chloride
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step One
Yield
63%

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